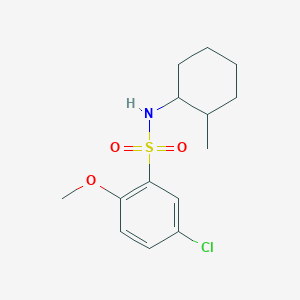

5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide, commonly known as MCC-950, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. MCC-950 has been found to inhibit the NLRP3 inflammasome, a protein complex that plays a key role in the immune system by initiating the production of pro-inflammatory cytokines. Inhibition of the NLRP3 inflammasome has been shown to have potential therapeutic effects in a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes.

Mecanismo De Acción

MCC-950 works by inhibiting the NLRP3 inflammasome, a protein complex that plays a key role in the immune system. The NLRP3 inflammasome is activated in response to a variety of stimuli, including infection, injury, and metabolic stress. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, which can contribute to the development and progression of a variety of diseases. MCC-950 works by binding to the NLRP3 inflammasome and preventing its activation, leading to a reduction in the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects:

Inhibition of the NLRP3 inflammasome by MCC-950 has been shown to have a variety of biochemical and physiological effects. Studies have shown that MCC-950 can reduce inflammation in a variety of disease models, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes. In addition, MCC-950 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. These effects are thought to be due to the reduction in pro-inflammatory cytokine production that occurs as a result of NLRP3 inflammasome inhibition.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MCC-950 in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the NLRP3 inflammasome without affecting other components of the immune system. In addition, MCC-950 has been shown to be effective in a variety of disease models, indicating its potential as a therapeutic agent. However, one limitation of using MCC-950 in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for research on MCC-950. One area of interest is the potential therapeutic applications of MCC-950 in diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes. Additional studies are needed to determine the optimal dosing and administration of MCC-950 in these disease models. Another area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors, which could have even greater therapeutic potential. Finally, studies are needed to determine the long-term safety and efficacy of MCC-950 in humans, and to develop methods for large-scale production of the compound.

Métodos De Síntesis

MCC-950 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several key intermediates, including 2-methylcyclohexanone, which is then converted to the final product through a series of chemical reactions. The synthesis of MCC-950 has been described in detail in the scientific literature, and has been optimized for large-scale production.

Aplicaciones Científicas De Investigación

MCC-950 has been the subject of extensive scientific research in recent years, with a focus on its potential therapeutic applications. Studies have shown that MCC-950 can inhibit the NLRP3 inflammasome in vitro and in vivo, leading to a reduction in the production of pro-inflammatory cytokines. This has led to interest in MCC-950 as a potential therapeutic agent for a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes.

Propiedades

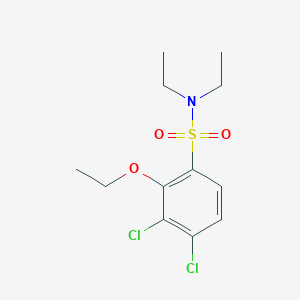

Nombre del producto |

5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide |

|---|---|

Fórmula molecular |

C14H20ClNO3S |

Peso molecular |

317.8 g/mol |

Nombre IUPAC |

5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide |

InChI |

InChI=1S/C14H20ClNO3S/c1-10-5-3-4-6-12(10)16-20(17,18)14-9-11(15)7-8-13(14)19-2/h7-10,12,16H,3-6H2,1-2H3 |

Clave InChI |

NNFOCQBWZAWRKZ-UHFFFAOYSA-N |

SMILES |

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

SMILES canónico |

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288213.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288224.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288225.png)

![1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288238.png)

![2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B288239.png)

![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B288243.png)

![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B288251.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B288257.png)

![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)

![4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)